![molecular formula C14H11N3O2 B14134051 2-(Phenylacetyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 88754-50-1](/img/structure/B14134051.png)
2-(Phenylacetyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Phenylacetyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylacetyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of triazolo pyridinium tetrafluoroborates with metal complexes such as [RhCl(COD)]2 and [PdCl(allyl)]2 under mild basic conditions (Et3N, THF, room temperature) . Another approach includes the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers like NaOCl, Pb(OAc)4, or MnO2 .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, using continuous flow reactors, and employing more environmentally friendly reagents.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Phenylacetyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like NaBH4.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazolopyridine ring.
Common Reagents and Conditions
Oxidation: NaOCl, Pb(OAc)4, MnO2
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2-(Phenylacetyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit c-Met kinase, a receptor tyrosine kinase involved in various cellular processes, including proliferation, survival, and metastasis . The compound’s ability to inhibit c-Met kinase makes it a promising candidate for anticancer therapy.
Vergleich Mit ähnlichen Verbindungen
2-(Phenylacetyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one can be compared with other similar compounds, such as:
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: These compounds also exhibit significant anticancer activity and c-Met kinase inhibition.
[1,2,4]Triazolo[1,5-a]pyridines: Known for their application in drug design, including inhibitors of Janus kinases and GPR40 receptors.
[1,2,4]Triazolo[4,3-a]pyrimidines: Used in the synthesis of various heterocyclic compounds with potential biological activities.
The uniqueness of this compound lies in its specific structural features and its potent biological activities, particularly its ability to inhibit c-Met kinase.
Eigenschaften
CAS-Nummer |
88754-50-1 |
|---|---|
Molekularformel |
C14H11N3O2 |
Molekulargewicht |
253.26 g/mol |
IUPAC-Name |
2-(2-phenylacetyl)-[1,2,4]triazolo[4,3-a]pyridin-3-one |
InChI |
InChI=1S/C14H11N3O2/c18-13(10-11-6-2-1-3-7-11)17-14(19)16-9-5-4-8-12(16)15-17/h1-9H,10H2 |
InChI-Schlüssel |
XALJZQSNZJXJMY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(=O)N2C(=O)N3C=CC=CC3=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 2-[(3-ethoxy-3-oxopropanoyl)amino]thiophene-3-carboxylate](/img/structure/B14133970.png)
![1-[3-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B14133977.png)
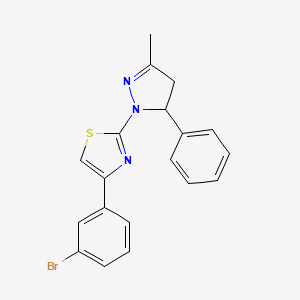
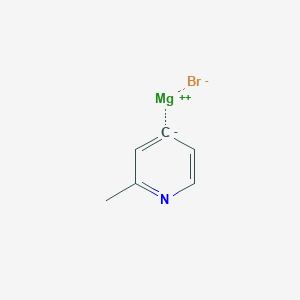
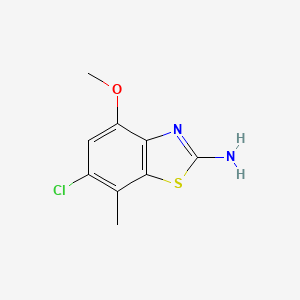
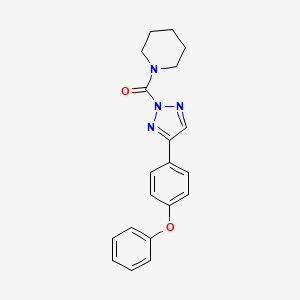

![1-[2-(4-Chlorophenyl)ethynyl]naphthalene](/img/structure/B14134015.png)
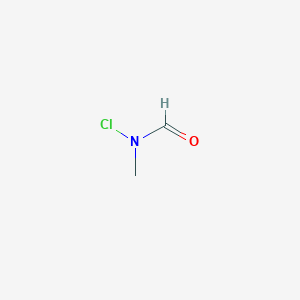
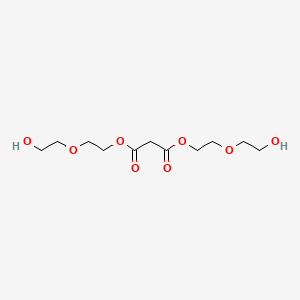
![5-{[2-(Morpholin-4-yl)ethyl]amino}-2-(2-phenylcyclopropyl)-1,3-oxazole-4-carbonitrile](/img/structure/B14134042.png)
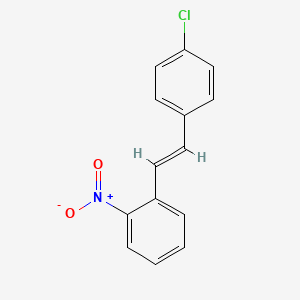
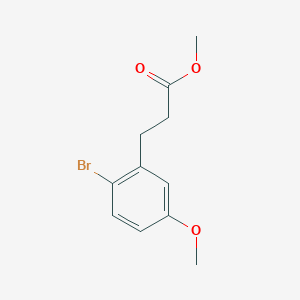
![Zinc, iodo[(3-methyl-3-oxetanyl)methyl]](/img/structure/B14134052.png)
